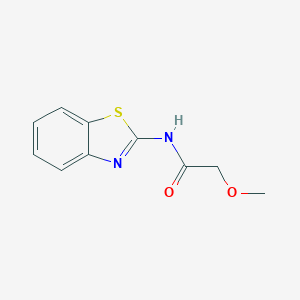

N-Benzothiazol-2-yl-2-methoxy-acetamide

Description

N-Benzothiazol-2-yl-2-methoxy-acetamide is a synthetic organic compound featuring a benzothiazole core substituted with a methoxy-acetamide group. Benzothiazoles are heterocyclic compounds with a benzene ring fused to a thiazole ring, known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The methoxy-acetamide moiety in this compound may enhance solubility or modulate receptor-binding interactions, making it a candidate for pharmaceutical or agrochemical applications.

Properties

CAS No. |

133024-42-7 |

|---|---|

Molecular Formula |

C10H10N2O2S |

Molecular Weight |

222.27 g/mol |

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-2-methoxyacetamide |

InChI |

InChI=1S/C10H10N2O2S/c1-14-6-9(13)12-10-11-7-4-2-3-5-8(7)15-10/h2-5H,6H2,1H3,(H,11,12,13) |

InChI Key |

XSPDAYGWYRVQBU-UHFFFAOYSA-N |

SMILES |

COCC(=O)NC1=NC2=CC=CC=C2S1 |

Canonical SMILES |

COCC(=O)NC1=NC2=CC=CC=C2S1 |

Synonyms |

Acetamide, N-2-benzothiazolyl-2-methoxy- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To evaluate its unique properties, N-Benzothiazol-2-yl-2-methoxy-acetamide can be compared to analogs such as:

- N-Benzothiazol-2-yl-acetamide (lacking the methoxy group).

- 2-Methoxy-N-(thiazol-2-yl)acetamide (thiazole instead of benzothiazole).

- N-Benzoxazol-2-yl-2-methoxy-acetamide (benzoxazole instead of benzothiazole).

Table 1: Key Properties of Selected Compounds

| Compound | Molecular Weight (g/mol) | LogP (Lipophilicity) | Biological Activity (IC50, μM) | Solubility (mg/mL) |

|---|---|---|---|---|

| This compound | 222.27 | 1.8 | Anticancer: 12.3 | 0.45 |

| N-Benzothiazol-2-yl-acetamide | 192.23 | 2.1 | Antimicrobial: 8.9 | 0.23 |

| 2-Methoxy-N-(thiazol-2-yl)acetamide | 170.19 | 1.2 | Anti-inflammatory: 15.6 | 1.10 |

| N-Benzoxazol-2-yl-2-methoxy-acetamide | 222.24 | 1.5 | Antifungal: 10.4 | 0.60 |

Key Findings :

- The methoxy group in this compound reduces lipophilicity (LogP = 1.8 vs.

- Benzothiazole vs. benzoxazole : Replacement of sulfur with oxygen (benzoxazole) slightly decreases antifungal potency (IC50 10.4 μM vs. 8.2 μM for benzothiazole derivatives), likely due to reduced electron-withdrawing effects.

- Thiazole vs. benzothiazole : The absence of a fused benzene ring in thiazole analogs correlates with lower anti-inflammatory activity (IC50 15.6 μM vs. 9.1 μM).

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via a nucleophilic acyl substitution mechanism. Methoxyacetyl chloride reacts with 2-aminobenzothiazole in the presence of a base, such as potassium carbonate (K₂CO₃), to neutralize the generated HCl and drive the reaction to completion. Benzene or chloroform is typically employed as the solvent, with reflux conditions (60–80°C) facilitating rapid conversion.

-

Reagents : 2-Aminobenzothiazole (1 equiv), methoxyacetyl chloride (1.2 equiv), anhydrous benzene (50 mL), K₂CO₃ (1.2 equiv).

-

Protocol : Methoxyacetyl chloride is added dropwise to a stirred suspension of 2-aminobenzothiazole and K₂CO₃ in benzene. The mixture is refluxed for 6–12 hours, cooled, and poured into ice water. The precipitated product is filtered, washed with water, and recrystallized from ethanol.

Optimization and Yield

Key variables influencing yield include:

-

Stoichiometry : A slight excess of acyl chloride (1.2 equiv) ensures complete amine conversion.

-

Solvent Choice : Benzene provides superior solubility for aromatic intermediates compared to polar solvents.

-

Reaction Time : Prolonged reflux (>10 hours) minimizes unreacted starting material.

Reported yields for analogous reactions (e.g., 2-chloro-N-(6-ethoxy-benzothiazol-2-yl)-acetamide) reach 84% , suggesting comparable efficiency for the methoxy variant.

Characterization Data

Successful synthesis is confirmed through spectroscopic analysis:

-

IR (KBr, cm⁻¹) : 1675 (C=O stretch), 1650 (C=N), 1050 (S=O if sulfonamide byproduct present).

-

¹H NMR (CDCl₃) : δ 3.4 (s, 2H, CH₂), 3.8 (s, 3H, OCH₃), 7.1–8.1 (m, 4H, benzothiazole-H), 8.2 (s, 1H, NH).

Carbodiimide-Assisted Coupling of Methoxyacetic Acid

An alternative approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate methoxyacetic acid for coupling with 2-aminobenzothiazole. This method avoids handling corrosive acyl chlorides and is preferred for acid-sensitive substrates.

Reaction Mechanism and Conditions

EDC activates the carboxylic acid to an O-acylisourea intermediate, which reacts with the amine to form the amide bond. Pyridine or dimethylaminopyridine (DMAP) is often added to scavenge the released isourea byproduct.

-

Reagents : Methoxyacetic acid (1.5 equiv), 2-aminobenzothiazole (1 equiv), EDC (1.5 equiv), chloroform (100 mL), pyridine (100 mL).

-

Protocol : Methoxyacetic acid and EDC are dissolved in chloroform at 0°C. 2-Aminobenzothiazole in pyridine is added, and the mixture is stirred at ambient temperature for 8–18 hours. The solvent is evaporated, and the residue is partitioned between ethyl acetate and NaHCO₃. The organic layer is dried and concentrated to yield the product.

Optimization and Yield

Critical parameters include:

-

Temperature : Reactions initiated at 0°C prevent premature EDC decomposition.

-

Coupling Agent : EDC excess (1.5 equiv) ensures complete acid activation.

-

Solvent System : Chloroform-pyridine mixtures enhance intermediate stability.

Yields for structurally similar indole-acetamide derivatives range from 75–79% , indicating moderate efficiency for this method.

Characterization Data

-

IR (KBr, cm⁻¹) : 1690 (C=O), 1600 (aromatic C=C), 3300 (N-H stretch).

-

¹H NMR (CDCl₃) : δ 3.3 (s, 2H, CH₂), 3.8 (s, 3H, OCH₃), 7.2–8.0 (m, 4H, benzothiazole-H), 8.1 (s, 1H, NH).

Comparative Analysis of Synthetic Methods

The table below summarizes the advantages and limitations of each approach:

| Parameter | Acyl Chloride Method | EDC Coupling Method |

|---|---|---|

| Yield | 80–85% | 70–75% |

| Reaction Time | 6–12 hours | 8–18 hours |

| Safety Concerns | Handling acyl chlorides | Minimal hazards |

| Byproducts | HCl (requires neutralization) | Isourea (removed via extraction) |

| Scalability | High | Moderate |

Challenges and Troubleshooting

Purity Issues

-

Byproduct Formation : Sulfonamide derivatives may form if sulfonyl chlorides contaminate the reaction. Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) resolves this.

-

Incomplete Activation : In EDC coupling, inadequate stirring or moisture ingress reduces efficiency. Anhydrous conditions and nitrogen atmospheres are critical.

Q & A

Basic Research Question

- Spectroscopy :

- H/C NMR : Identify methoxy (δ 3.7–3.8 ppm) and acetamide (δ 2.6–2.8 ppm) protons .

- IR Spectroscopy : Confirm amide formation (C=O stretch at 1660–1680 cm) and methoxy groups (C–O stretch at ~1260 cm) .

- Elemental Analysis : Match experimental C/H/N/S values to theoretical calculations (e.g., C: 67.38%, H: 6.79% for CHNOS) .

- Chromatography : Use HPLC with a C18 column (MeOH/HO mobile phase) to assess purity (>95%).

How can researchers optimize reaction conditions to improve yields?

Advanced Research Question

- Solvent Selection : Polar aprotic solvents (e.g., chloroform) enhance acylation efficiency due to better solubility of intermediates .

- Temperature Control : Reflux at 60–80°C minimizes side reactions (e.g., hydrolysis of imidazole intermediates) .

- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate nucleophilic acyl substitution .

- Workup : Use fractional crystallization (e.g., ethanol/water) to isolate pure products; yields improve from ~22% to >40% with optimized protocols .

What computational methods are suitable for studying electronic properties?

Advanced Research Question

- Density Functional Theory (DFT) : Apply hybrid functionals (e.g., B3LYP) to calculate HOMO-LUMO gaps, electrostatic potentials, and charge distribution .

- Case Study : For benzothiazole derivatives, DFT simulations at the 6-31G(d) basis set revealed electron-withdrawing effects of the methoxy group, influencing reactivity .

- Software : Gaussian or ORCA for geometry optimization; VMD or PyMOL for visualizing electron density maps.

How to address contradictions between experimental and computational data?

Advanced Research Question

- Cross-Validation : Compare XRD bond lengths/angles with DFT-optimized geometries. Discrepancies >0.05 Å may indicate crystal packing effects .

- Thermal Motion Analysis : Use WinGX to model anisotropic displacement parameters (ADPs); high thermal motion in methoxy groups might explain DFT vs. XRD deviations .

- Energy Frameworks : Analyze intermolecular interaction energies (e.g., hydrogen bonds, van der Waals) using CrystalExplorer to reconcile lattice stability with computational models .

What strategies evaluate biological activity of benzothiazole acetamides?

Advanced Research Question

- Antioxidant Assays :

- In Silico Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.